molecular formula C8H7NO3S B094822 N-Methylsaccharin CAS No. 15448-99-4

N-Methylsaccharin

Cat. No.: B094822
CAS No.: 15448-99-4
M. Wt: 197.21 g/mol
InChI Key: DDIIAJRLFATEEE-UHFFFAOYSA-N
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Description

N-Methylsaccharin is a derivative of saccharin, a well-known artificial sweetener. It is chemically identified as N-methyl-2-benzisothiazol-3(2H)-one 1,1-dioxide. This compound is a white crystalline substance with a sweet taste, significantly sweeter than sucrose, but with almost no caloric value. It is used in various applications due to its stability and non-cariogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylsaccharin is typically synthesized through the methylation of saccharin. The process involves the transfer of a methyl group from a methylating agent, such as methyl iodide, to the nitrogen atom of saccharin. This reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar methylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-Methylsaccharin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Saccharin: The parent compound, used primarily as an artificial sweetener.

    N-Halosaccharin: Used as a halogenating agent in organic synthesis.

    N-Formylsaccharin: Utilized in formylation reactions.

    N-Acylsaccharin: Employed in acylation reactions.

Uniqueness: N-Methylsaccharin is unique due to its enhanced stability and specific reactivity compared to its parent compound, saccharin. Its methyl group provides additional steric hindrance, influencing its reactivity and making it suitable for specific catalytic and synthetic applications .

Properties

IUPAC Name

2-methyl-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIIAJRLFATEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165639
Record name N-Methylsaccharin
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Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15448-99-4
Record name N-Methylsaccharin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15448-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methylsaccharin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylsaccharin
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Record name N-Methylsaccharin
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Record name 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source European Chemicals Agency (ECHA)
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Record name N-METHYLSACCHARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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